molecular formula C11H10BrFO3 B2640158 (E)-4-(2-bromo-4-fluorophenoxy)-2-methylbut-2-enoic acid CAS No. 1562604-81-2

(E)-4-(2-bromo-4-fluorophenoxy)-2-methylbut-2-enoic acid

Cat. No. B2640158
CAS RN: 1562604-81-2
M. Wt: 289.1
InChI Key: NCLCYNGXLXPMRB-QPJJXVBHSA-N
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Description

(E)-4-(2-bromo-4-fluorophenoxy)-2-methylbut-2-enoic acid is a chemical compound that belongs to the group of synthetic organic compounds. It is commonly referred to as 'BFA' and is used in various scientific research applications. The compound is synthesized through a complex process that involves several steps.

Scientific Research Applications

Stereoselective Synthesis

  • Stereoselective Synthesis of γ‐Fluorinated α‐Amino Acids : This study demonstrates the synthesis of fluorinated amino acids, which are crucial in pharmaceutical and biochemical research, using diastereoselective alkylation processes (Laue, Kröger, Wegelius, & Haufe, 2000).

Fluorinated Compounds in Environmental Chemistry

  • Detection of Aromatic Metabolites in Methanogenic Consortium : This research used fluorinated compounds to track the degradation pathway of m-cresol in a methanogenic consortium, highlighting the role of such compounds in environmental chemistry (Londry & Fedorak, 1993).

Probing Molecular Interactions

  • Probing the Compound (E)-2-[(4-Bromophenylimino)methyl]-6-ethoxyphenol : This study investigated the molecular interactions and structural behavior of a brominated compound, showing the relevance in understanding molecular structures and interactions (Albayrak, Kaştaş, Odabaşoǧlu, & Büyükgüngör, 2011).

Reformatsky Reaction in Organic Chemistry

  • Stereochemistry of the Reformatsky Reaction : This research focused on the Reformatsky reaction involving brominated compounds, highlighting its importance in stereochemistry and organic synthesis (Gedye, Arora, & Khalil, 1975).

Fluorescent Probe Development

  • Development of an ICT-Based Fluorescent Probe : This paper describes the synthesis of a fluorescent probe involving brominated compounds, underscoring their use in developing sensors and probes for various applications (Zhu et al., 2019).

Gamma-Aminobutyric Acid Aminotransferase Inhibitors

  • 4-Amino-2-(Substituted Methyl)-2-Butenoic Acids as Inhibitors : This study explores the synthesis and application of butenoic acids as inhibitors of gamma-aminobutyric acid aminotransferase, demonstrating the therapeutic potential of such compounds (Silverman, Durkee, & Invergo, 1986).

properties

IUPAC Name

(E)-4-(2-bromo-4-fluorophenoxy)-2-methylbut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFO3/c1-7(11(14)15)4-5-16-10-3-2-8(13)6-9(10)12/h2-4,6H,5H2,1H3,(H,14,15)/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLCYNGXLXPMRB-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=C(C=C(C=C1)F)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\COC1=C(C=C(C=C1)F)Br)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(2-bromo-4-fluorophenoxy)-2-methylbut-2-enoic acid

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